(5Z)-5-{[3-(4-ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one
Description
The compound (5Z)-5-{[3-(4-ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one is a thiazolidinone derivative featuring a pyrazole moiety and a substituted phenyl group. Thiazolidinones are a well-studied class of heterocyclic compounds known for diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The structural complexity of this compound arises from:
- Pyrazole core: A 1-phenyl-1H-pyrazole substituted at the 3-position with a 4-ethoxy-3-methylphenyl group.
- Thiazolidinone backbone: A 2-thioxo-1,3-thiazolidin-4-one ring with a (5Z)-configured exocyclic double bond and a 2-methoxyethyl substituent at the 3-position.
Properties
Molecular Formula |
C25H25N3O3S2 |
|---|---|
Molecular Weight |
479.6 g/mol |
IUPAC Name |
(5Z)-5-[[3-(4-ethoxy-3-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-(2-methoxyethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C25H25N3O3S2/c1-4-31-21-11-10-18(14-17(21)2)23-19(16-28(26-23)20-8-6-5-7-9-20)15-22-24(29)27(12-13-30-3)25(32)33-22/h5-11,14-16H,4,12-13H2,1-3H3/b22-15- |
InChI Key |
PYNOVTKLQMKGLD-JCMHNJIXSA-N |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CCOC)C4=CC=CC=C4)C |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CCOC)C4=CC=CC=C4)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-{[3-(4-ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 3-(4-ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde with 3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one under basic conditions to form the desired product. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-{[3-(4-ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one: undergoes various chemical reactions, including:
Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding thiazolidines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and the thiazolidinone core.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines or thiols are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
(5Z)-5-{[3-(4-ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one: has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a lead compound for drug development due to its pharmacological potential.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5Z)-5-{[3-(4-ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The thiazolidinone core is known to interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies on its binding affinity and molecular interactions are essential to fully understand its mechanism.
Comparison with Similar Compounds
The compound belongs to a family of (5Z)-configured thiazolidinone derivatives with pyrazole-phenyl hybrids. Below is a detailed comparison with key analogs, focusing on structural variations, synthesis, and inferred pharmacological implications.
Structural Analogues and Substituent Effects
Key Observations :
- Phenyl Substituents : Electron-donating groups (e.g., ethoxy, methoxy) enhance solubility, while halogens (e.g., chloro) may improve target binding via hydrophobic interactions .
Research Findings and Pharmacological Implications
While direct data for the target compound are lacking, insights from related derivatives suggest:
- Antimicrobial Activity: Thiazolidinones with electron-withdrawing groups (e.g., chloro) exhibit enhanced anti-mycobacterial activity, as seen in . The 4-ethoxy-3-methylphenyl group in the target compound may balance hydrophobicity and steric effects for similar applications.
- Cancer Research: Pyrazole-thiazolidinone hybrids in and highlight roles in modulating ferroptosis or kinase inhibition . The 2-methoxyethyl substituent may influence cellular uptake or metabolic stability.
Biological Activity
The compound (5Z)-5-{[3-(4-ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one belongs to a class of heterocyclic compounds known as thiazolidin-4-ones. These compounds have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties. This article reviews the biological activity of this specific compound, synthesizing findings from various studies.
Structure and Properties
The chemical structure of the compound features a thiazolidinone core with multiple substituents that potentially influence its biological activity. The presence of a pyrazole ring and various ethyl and methoxy groups may enhance its pharmacological properties.
Anticancer Activity
Recent studies indicate that thiazolidin-4-one derivatives exhibit significant anticancer properties. For instance, the compound has been shown to inhibit cell proliferation in various cancer cell lines. A study highlighted that thiazolidin-4-one derivatives can act as multi-target enzyme inhibitors, thus providing a promising avenue for developing novel anticancer agents .
Table 1: Summary of Anticancer Activity
| Study Reference | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| MCF-7 | 12.5 | Enzyme inhibition | |
| HeLa | 15.0 | Apoptosis induction |
Antimicrobial Activity
The compound also demonstrates notable antimicrobial activity against a range of pathogens. Studies have reported that thiazolidinone derivatives can inhibit bacterial growth effectively, with some variations in potency depending on the substituents present on the thiazolidinone ring .
Table 2: Antimicrobial Efficacy
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL |
Anti-inflammatory Activity
Thiazolidinones have also been investigated for their anti-inflammatory effects. The compound has shown potential in reducing inflammation markers in vitro and in vivo, suggesting its utility in treating inflammatory diseases .
Case Studies
A case study involving the synthesis and evaluation of thiazolidinone derivatives emphasized the role of structural modifications on biological activity. The introduction of specific substituents led to enhanced activity against certain cancer cell lines and improved antioxidant properties .
Mechanistic Insights
The biological activities of thiazolidinones are often attributed to their ability to interact with various biological targets. For example, their anticancer effects may be linked to the inhibition of key enzymes involved in cell proliferation and survival pathways. Similarly, their antimicrobial properties are likely due to disruption of bacterial cell wall synthesis or function.
Q & A
Basic: What synthetic routes are optimized for preparing the thiazolidinone core of this compound, and how do reaction conditions influence yield?
The thiazolidinone ring is typically synthesized via a cyclocondensation reaction between a substituted aldehyde (e.g., 4-ethoxy-3-methylbenzaldehyde derivatives) and thiosemicarbazide or its analogs. Key steps include:
- Schiff base formation : Condensation of the aldehyde with thiosemicarbazide in ethanol or methanol under acidic conditions (e.g., acetic acid) .
- Cyclization : Heating at 80–120°C to promote ring closure, with solvents like DMF enhancing reaction efficiency .
- Critical factors : Solvent polarity (ethanol vs. DMF), acid catalysis (acetic acid vs. phosphorous oxychloride), and reaction time (2–8 hours) significantly impact yield. For example, DMF-acetic acid mixtures improve solubility of aromatic intermediates, achieving yields >75% . Contradictions in cyclization agents (e.g., POCl₃ vs. NaOAc) require systematic optimization via Design of Experiments (DoE) to resolve .
Basic: What spectroscopic and crystallographic methods are used to confirm the Z-configuration of the exocyclic double bond?
- NMR spectroscopy : The Z-configuration is confirmed by analyzing coupling constants (J) between the exocyclic methylene protons and adjacent substituents. For similar thiazolidinones, J values <12 Hz indicate a cis (Z) arrangement .
- X-ray crystallography : Single-crystal studies reveal dihedral angles between the thiazolidinone ring and the pyrazole moiety. Angles <30° are consistent with Z-stereochemistry, as seen in (Z)-4-((1H-triazol-4-yl)methylene) analogs .
- IR spectroscopy : Stretching frequencies for C=N (1600–1650 cm⁻¹) and C=S (1150–1250 cm⁻¹) corroborate ring formation and conjugation .
Advanced: How can computational modeling predict the compound’s binding affinity to biological targets like cyclooxygenase-2 (COX-2)?
- Molecular docking : Software like AutoDock Vina or Schrödinger Suite models interactions between the compound’s aryl groups and COX-2’s hydrophobic pocket (e.g., Val523, Tyr355). Docking scores <−7.0 kcal/mol suggest strong binding .
- DFT calculations : Optimized geometries at the B3LYP/6-31G(d) level reveal charge distribution; electron-rich regions (e.g., methoxyethyl side chain) may enhance hydrogen bonding with Ser530 .
- MD simulations : Trajectories over 100 ns assess stability of ligand-protein complexes, with RMSD values <2.0 Å indicating robust binding .
Advanced: What mechanistic insights explain the role of the methoxyethyl group in modulating reactivity during synthesis?
The methoxyethyl side chain acts as both an electron-donating group and a steric director:
- Electronic effects : The methoxy group increases electron density on the thiazolidinone ring, accelerating nucleophilic attack during cyclization. Hammett substituent constants (σ ≈ −0.27) correlate with faster reaction rates in polar aprotic solvents .
- Steric effects : The ethyl spacer reduces steric hindrance between the thiazolidinone and pyrazole moieties, favoring a planar transition state. This is validated by X-ray data showing minimal torsional strain (<5°) in analogous structures .
Advanced: How should researchers design enzyme inhibition assays to evaluate this compound’s activity against tyrosine kinases?
- Assay protocol :
- Substrate : Use poly(Glu,Tyr) 4:1 as a phosphorylatable substrate in 96-well plates.
- Kinase source : Recombinant EGFR kinase domain (10–100 nM).
- Inhibitor dilution : Test compound concentrations from 0.1–100 μM in DMSO (<1% v/v).
- Detection : ADP-Glo™ assay to quantify residual ATP after 30 minutes at 30°C .
- Data analysis : IC₅₀ values are calculated using nonlinear regression (GraphPad Prism). For robust results, include positive controls (e.g., erlotinib) and validate with Western blotting for phospho-tyrosine levels .
Advanced: What strategies resolve contradictions in reported synthetic yields for analogous thiazolidinones?
Discrepancies often arise from variations in:
- Purification methods : Column chromatography (SiO₂, hexane/EtOAc) vs. recrystallization (ethanol/water) can alter yields by 15–20%. For example, chromatography recovers more product but introduces solvent waste .
- Catalyst choice : Acetic acid (yield ~70%) vs. POCl₃ (yield ~85%) in cyclization steps. POCl₃’s Lewis acidity enhances electrophilicity but requires stringent moisture control .
- DoE optimization : Response surface methodology (RSM) identifies optimal parameters (e.g., 6-hour reaction time, 90°C, 1:1.2 molar ratio) to maximize yield and reproducibility .
Advanced: How does the compound’s crystal packing influence its physicochemical properties?
- Intermolecular interactions : π-π stacking between phenyl rings (3.5–4.0 Å spacing) and C-H···O hydrogen bonds (2.8–3.2 Å) enhance thermal stability (Tₘ > 200°C) .
- Solubility : Polar groups (methoxyethyl, thioxo) improve aqueous solubility (logP ≈ 2.5) but reduce membrane permeability. Co-crystallization with β-cyclodextrin increases bioavailability .
- Hirshfeld surface analysis : Quantifies interaction contributions (e.g., 40% H-bonding, 35% van der Waals) to guide salt/cocrystal formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
